5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide
Description
5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide is a benzamide derivative featuring a pyrazole moiety substituted at the 4-position with an ethyl group. The compound’s structure comprises a benzamide core with a 5-amino substituent on the benzene ring and a 2-methyl group, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-amino-N-(1-ethylpyrazol-4-yl)-2-methylbenzamide |
InChI |
InChI=1S/C13H16N4O/c1-3-17-8-11(7-15-17)16-13(18)12-6-10(14)5-4-9(12)2/h4-8H,3,14H2,1-2H3,(H,16,18) |
InChI Key |
JSCDGUDYLXJDGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=C(C=CC(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methylbenzamide in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at the 5-position of the pyrazole ring acts as a nucleophile, enabling reactions with electrophiles such as acyl chlorides and alkyl halides. For example:
-
Acylation : Treatment with acetyl chloride in the presence of a base yields N-acetyl derivatives (e.g., 5-acetamido-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide).
-
Alkylation : Reaction with methyl iodide under basic conditions produces N-alkylated products , enhancing lipophilicity for biological applications.
Table 1: Nucleophilic Substitution Conditions and Products
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C | 5-Acetamido derivative | 78 |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 5-Methylamino derivative | 65 |
Amide Bond Reactivity
The benzamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 2-methylbenzoic acid and 5-amino-1-ethyl-1H-pyrazole-4-amine .
-
Basic Hydrolysis : NaOH in ethanol generates the corresponding carboxylate salt, which can be reprotonated to the free acid.
Condensation Reactions
The amino and carbonyl groups facilitate cyclocondensation with aldehydes or ketones:
-
Heterocycle Formation : Reaction with β-ketonitriles (e.g., ethyl cyanoacetate) in ethanol/pyridine forms pyrazolo[1,5-a]pyrimidine derivatives , leveraging the amino group’s nucleophilicity .
Example Pathway :
-
Knoevenagel condensation between the amino group and β-ketonitrile.
-
Cyclization via Pinner reaction to form fused heterocycles .
Cross-Coupling Reactions
The benzene ring undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts:
-
Aryl Functionalization : Coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, modulating electronic properties for drug design.
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: Na₂CO₃
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C
Stability and Decomposition
-
Oxidative Sensitivity : The amino group decomposes under strong oxidants (e.g., KMnO₄), forming nitro derivatives or quinones.
-
Thermal Stability : Stable up to 200°C; degradation occurs via pyrazole ring opening at higher temperatures.
Comparative Reactivity with Structural Analogues
Table 2: Reactivity Comparison with Related Compounds
| Compound | Key Reactivity Differences |
|---|---|
| N-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)benzamide | Lacks amino group; reduced nucleophilic substitution |
| 3-Amino-N-(1H-pyrazol-4-yl)benzamide | Free pyrazole NH enables additional H-bonding |
Scientific Research Applications
5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical and Pharmacokinetic Properties
- Thermal Stability: While data for the target compound are lacking, analogs like TZ-6 () exhibit monohydrate stability with decomposition at 160–180°C, contrasting with temozolomide’s exothermic decomposition at 206°C . Such properties are critical for formulation and storage.
- Permeability/Bioavailability : The IRAK4 inhibitor series () initially suffered from poor permeability due to polar substituents, resolved by optimizing cLogD (a measure of lipophilicity) . The target compound’s ethyl and methyl groups may confer favorable cLogD values, but experimental validation is needed.
Selectivity and Target Engagement
- Substituent effects (e.g., chlorine in ’s compound) can enhance binding affinity but may introduce off-target risks, underscoring the need for structural precision .
Biological Activity
5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 218.25 g/mol. Its structure includes a pyrazole ring and an amide functional group, which contribute to its chemical reactivity and potential interactions with biological targets .
Preliminary studies suggest that this compound may interact with proteins involved in cell division and growth regulation. This interaction could indicate potential therapeutic effects against cancer cells, as compounds with similar structures have shown antitumor activity.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, analogs have demonstrated effectiveness in inhibiting the growth of various cancer cell lines .
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylbenzamide | Similar pyrazole structure | Antitumor activity |
| 3-Amino-N-(1H-pyrazol-4-yl)benzamide | Different substitution on benzene | Antimicrobial properties |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Carboxylate instead of amide | Potential anti-inflammatory effects |
The distinct substitution pattern on the pyrazole ring and the presence of a methyl group on the benzene ring may enhance the biological activity of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Studies : In vitro studies have shown that derivatives similar to this compound significantly inhibit the viability of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by up to 55% at concentrations around 10 μM .
- Antimicrobial Evaluation : A series of related compounds demonstrated effective growth inhibition against pathogenic bacteria, indicating that this compound may also exhibit similar antimicrobial properties .
- Structure–Activity Relationship (SAR) : Research into SAR has highlighted that modifications in the compound's structure can lead to enhanced potency against specific biological targets, underscoring the importance of its functional groups in mediating biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
